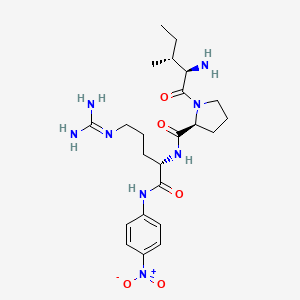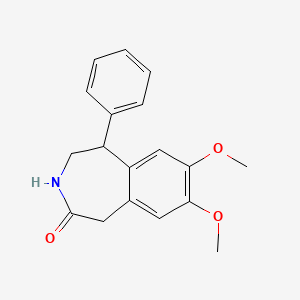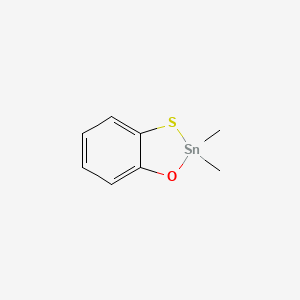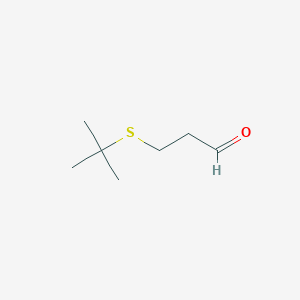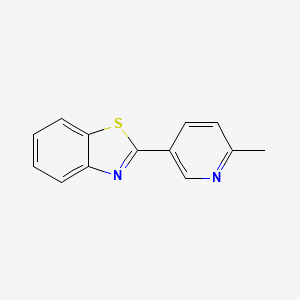
2-(6-Methylpyridin-3-yl)-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methylpyridin-3-yl)-1,3-benzothiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzothiazole ring fused with a pyridine ring, where the pyridine ring is substituted with a methyl group at the 6th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenol with 6-methyl-3-pyridinecarboxaldehyde under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminothiophenol and 6-methyl-3-pyridinecarboxaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process.
Procedure: The starting materials are mixed in a suitable solvent (e.g., ethanol or acetic acid) and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(6-Methylpyridin-3-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(6-Methylpyridin-3-yl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs. The exact molecular pathways involved can vary depending on the specific biological context.
相似化合物的比较
2-(6-Methylpyridin-3-yl)-1,3-benzothiazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(6-Methylpyridin-3-yl)-1,3-benzoxazole, 2-(6-Methylpyridin-3-yl)-1,3-benzimidazole, and 2-(6-Methylpyridin-3-yl)-1,3-thiazole.
Uniqueness: The presence of both the benzothiazole and pyridine rings in this compound imparts unique electronic and steric properties, making it a versatile scaffold for various applications. Its specific substitution pattern also allows for selective functionalization, which can be advantageous in the design of targeted molecules.
属性
| 74292-38-9 | |
分子式 |
C13H10N2S |
分子量 |
226.30 g/mol |
IUPAC 名称 |
2-(6-methylpyridin-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2S/c1-9-6-7-10(8-14-9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3 |
InChI 键 |
XAVZHQPRMOAUTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
